REACTION_CXSMILES
|
C([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H].C([OH:20])C>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[C:12]([OH:15])(=[O:20])[CH3:13].[NH:8]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][CH2:10][CH2:9]1 |f:4.5.6,7.8|
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCNC(CC1)=O
|
Name
|
|
Quantity
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12 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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6 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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150 mg
|
Type
|
catalyst
|
Smiles
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[OH-].[OH-].[Pd+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the supernatant was filtered through a 0.45 micron membrane
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Type
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FILTRATION
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Details
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filter
|
Type
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WASH
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Details
|
The catalyst was washed with ethanol (3×10 mL)
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Type
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CONCENTRATION
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Details
|
the combined filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CUSTOM
|
Details
|
the crystallization, and evaporation of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.N1CCNC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |